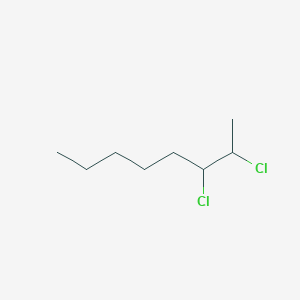
2,3-Dichlorooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2 It is a chlorinated derivative of octane, where two chlorine atoms are substituted at the second and third positions of the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichlorooctane can be synthesized through the chlorination of octane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions, such as temperature and the concentration of chlorine, are carefully controlled to achieve the selective chlorination at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where octane and chlorine gas are introduced and reacted under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product.
化学反应分析
Types of Reactions
2,3-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
科学研究应用
2,3-Dichlorooctane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichlorooctane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions under which the compound is used.
相似化合物的比较
Similar Compounds
2,3-Dichlorobutane: A shorter chain analog with similar chlorination at the 2 and 3 positions.
2,3-Dichloropentane: Another analog with a five-carbon chain.
2,3-Dichlorohexane: A six-carbon chain analog.
Uniqueness
2,3-Dichlorooctane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The increased chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not fulfill.
属性
CAS 编号 |
21948-47-0 |
|---|---|
分子式 |
C8H16Cl2 |
分子量 |
183.12 g/mol |
IUPAC 名称 |
2,3-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3 |
InChI 键 |
MVGLPONKMNPSHG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


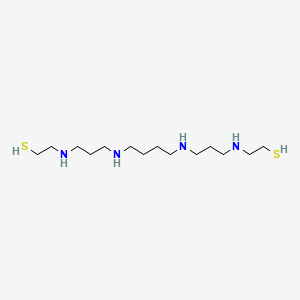
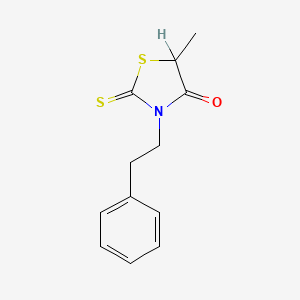

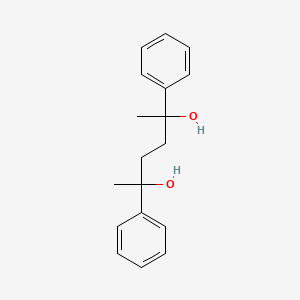

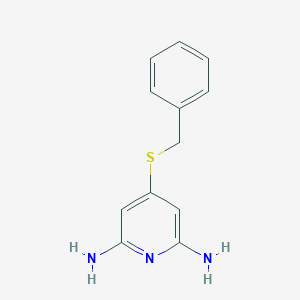
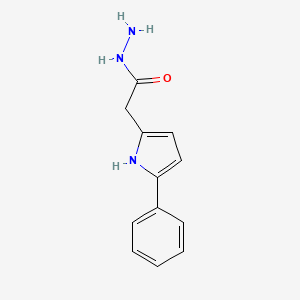
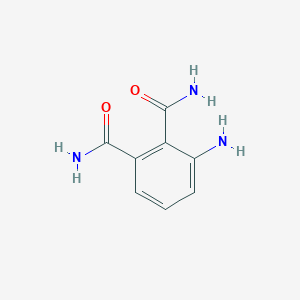
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
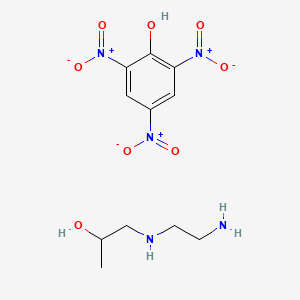

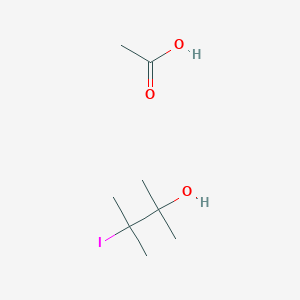
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)

